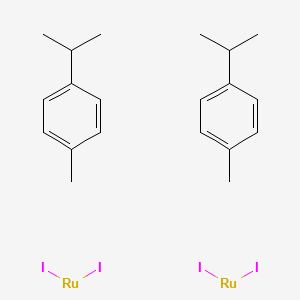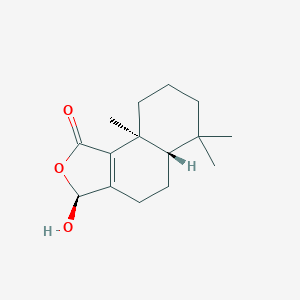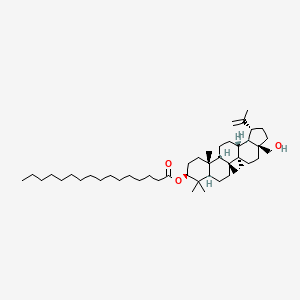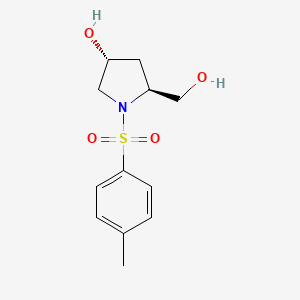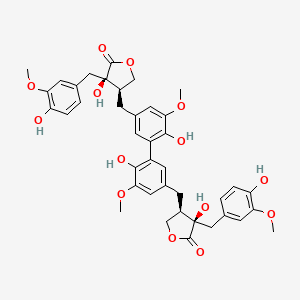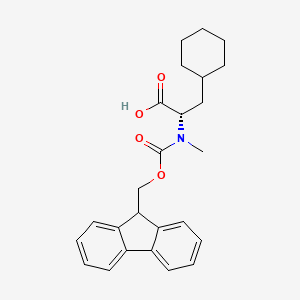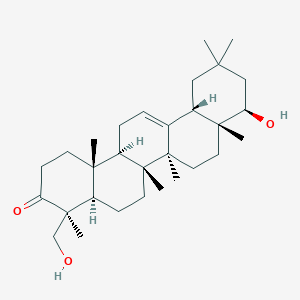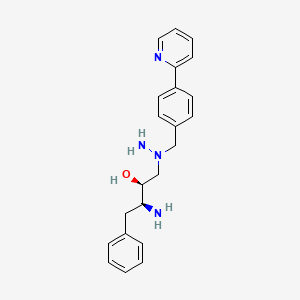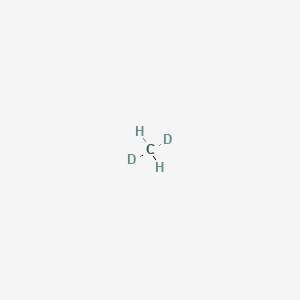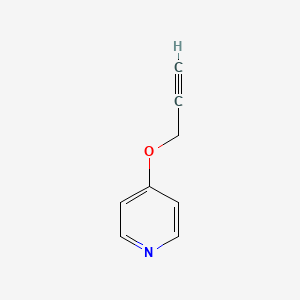
4-(Prop-2-YN-1-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-YN-1-yloxy)pyridine: is an organic compound that belongs to the class of ethers It consists of a pyridine ring attached to a propargyl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-(Prop-2-YN-1-yloxy)pyridine is the Williamson ether synthesis. This involves the reaction of 4-pyridylpropargyl alcohol with an alkyl halide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as in the laboratory but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Prop-2-YN-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylpropargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield pyridylpropargyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic conditions to form pyridylpropargyl alcohol and an alkyl halide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydroiodic acid, hydrobromic acid.
Major Products Formed:
Oxidation: Pyridylpropargyl ketone.
Reduction: Pyridylpropargyl alcohol.
Substitution: Pyridylpropargyl alcohol and alkyl halide.
Aplicaciones Científicas De Investigación
4-(Prop-2-YN-1-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine involves its interaction with molecular targets through its pyridyl and propargyl groups. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, while the propargyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Pyridylmethyl ether: Similar structure but with a methyl group instead of a propargyl group.
4-Pyridylethyl ether: Contains an ethyl group instead of a propargyl group.
4-Pyridylallyl ether: Features an allyl group in place of the propargyl group.
Uniqueness: 4-(Prop-2-YN-1-yloxy)pyridine is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
4-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H7NO/c1-2-7-10-8-3-5-9-6-4-8/h1,3-6H,7H2 |
Clave InChI |
NVLXETAVCCTIKC-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=NC=C1 |
SMILES canónico |
C#CCOC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



